molecular formula C21H23F2N3O2 B2695450 N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955774-50-2

N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2695450
CAS No.: 955774-50-2
M. Wt: 387.431
InChI Key: CWEPBAMZSZRCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a chemical compound with the molecular formula C21H23F2N3O2 and a molecular weight of 387.43 g/mol . This molecule is part of the tetrahydroquinoline family, a class of nitrogen heterocycles that are prevalent in numerous pharmacologically active compounds . The structure features an ethanediamide (oxalamide) linker connecting a 2,4-difluorophenyl group to a 1-ethyl-tetrahydroquinoline moiety, suggesting potential for diverse molecular interactions. Compounds within the tetrahydroquinoline and ethanediamide derivative classes have been investigated for various biological activities. For instance, related ethylenediamine derivatives have been studied in the context of inhibiting blood coagulation enzymes like Factor Xa, indicating potential research applications in hematology and thrombosis . Similarly, other complex molecules featuring tetrahydroquinoline are subjects of interest in medicinal chemistry research . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-18-7-6-16(22)13-17(18)23/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPBAMZSZRCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound with significant potential in biological research. This article delves into its biological activity, underlying mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a difluorophenyl group and a tetrahydroquinoline moiety. Its molecular formula is C21H23F2N3O2C_{21}H_{23}F_{2}N_{3}O_{2} with a molecular weight of approximately 387.431 g/mol. The presence of various functional groups suggests diverse biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : Interaction studies indicate that the compound may bind to specific proteins or enzymes involved in disease pathways. Techniques like surface plasmon resonance or isothermal titration calorimetry can quantify these interactions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit key metabolic enzymes, which may be relevant in treating conditions like cancer or neurodegenerative diseases.
  • Cell Signaling Modulation : The compound might influence various signaling pathways through its interactions with cellular receptors.

Biological Activity Data

Research has shown that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Here’s a comparative table highlighting some related compounds and their activities:

Compound NameMolecular FormulaKey Biological Activity
N'-(3,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideC21H23F2N3O2C_{21}H_{23}F_{2}N_{3}O_{2}Potential anticancer activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideC22H28N4O2C_{22}H_{28}N_{4}O_{2}Antimicrobial properties
N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideC_{21}H_{23}F_{N}_{3}O_{2}Modulation of neuroinflammation

Case Studies

Several studies have explored the biological effects of structurally similar compounds:

  • Anticancer Activity : A study evaluated the efficacy of related tetrahydroquinoline derivatives against various cancer cell lines. Compounds demonstrated IC50 values ranging from 24 nM to 182 nM against resistant cancer cell lines .
  • Neuroprotective Effects : Research on related compounds indicated potential neuroprotective properties through modulation of cholinergic signaling pathways . This suggests that this compound may also have similar effects.
  • Antimicrobial Properties : Compounds with similar amide structures have shown promising results in inhibiting bacterial growth in vitro . This raises the possibility that this compound could be effective against certain pathogens.

Scientific Research Applications

Pharmaceutical Research Applications

  • Lead Compound Development
    • The compound may serve as a lead structure for developing new therapeutic agents targeting diseases such as cancer, neurological disorders, and infectious diseases. The structural attributes can be modified to enhance efficacy and selectivity against specific biological targets.
  • Biological Activity Screening
    • It is utilized in high-throughput screening assays to evaluate its biological activity against various targets. This includes assessing its effects on enzyme inhibition or receptor binding affinity, which are critical for understanding its potential therapeutic roles.
  • Mechanistic Studies
    • Interaction studies are crucial for elucidating the pharmacodynamics of this compound. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study binding interactions with proteins or enzymes relevant to disease mechanisms.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Studies focusing on the mechanism of action revealed that the tetrahydroquinoline derivatives could induce apoptosis in cancer cells through various pathways.

Neuropharmacological Effects

The tetrahydroquinoline structure is associated with neuroactive properties. Investigations into the compound's effects on neurotransmitter systems have shown promise in treating conditions like depression and anxiety, suggesting it may modulate serotonin or dopamine pathways.

Antimicrobial Properties

Preliminary studies have explored the antimicrobial potential of related compounds. The presence of the difluorophenyl group may enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The target compound is compared to five analogs (Table 1), highlighting substituent variations and their implications.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound - 2,4-difluorophenyl
- 1-ethyl-tetrahydroquinoline
413.43 (calculated) Enhanced lipophilicity from ethyl group; dual fluorine substitution improves binding specificity.
Analog 1 : N-(2,5-Difluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide - 2,5-difluorophenyl
- 1-methyl-tetrahydroquinoline
399.40 (calculated) Methyl group reduces steric bulk; 2,5-difluoro substitution may alter electronic distribution.
Analog 2 : N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-pyrrolidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide - 4-(trifluoromethyl)phenyl
- Pyrrolidinyl side chain
474.50 (estimated) Trifluoromethyl enhances electronegativity; pyrrolidinyl introduces basicity.
Analog 3 : N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide - Thiazolo-triazole heterocycle
- 4-methoxyphenyl
478.48 (ChemSpider ID) Heterocyclic core increases π-stacking potential; methoxy group improves solubility.
Analog 4 : N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide - Benzodioxole group 393.42 (estimated) Benzodioxole enhances planarity; potential for CNS penetration.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The ethyl group in the target compound increases logP compared to methyl-substituted analogs (e.g., Analog 1), likely enhancing membrane permeability but risking higher plasma protein binding.
  • Solubility : Analog 3’s methoxyphenyl and heterocyclic groups improve aqueous solubility (~25 µg/mL), whereas the target compound’s fluorophenyl and ethyl groups may reduce solubility (<10 µg/mL predicted) .
  • Metabolic Stability : Fluorine atoms in the 2,4-difluorophenyl group reduce oxidative metabolism, as seen in Analog 1 and kinase inhibitors from .

Q & A

Q. What computational tools are suitable for predicting binding affinities and docking modes?

  • Methodology : AutoDock Vina is recommended for high-accuracy molecular docking due to its improved scoring function and multithreading capabilities, achieving binding energy predictions within ±1.5 kcal/mol accuracy . For validation, compare computational free energy values (e.g., -7.1 to -7.2 kcal/mol for TMPRSS2 inhibitors) with experimental assays like surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How should researchers address discrepancies between computational binding predictions and experimental assay results?

  • Methodology : Apply Bayesian optimization to iteratively refine docking parameters (e.g., grid box size, ligand flexibility) and cross-validate with experimental IC50_{50} data . For example, if computational models predict stronger binding (e.g., -7.2 kcal/mol) than observed in vitro, reevaluate solvation effects or protein flexibility using molecular dynamics simulations . Multi-parametric response surface models (RSM) can identify outlier conditions contributing to discrepancies .

Q. What strategies enable multi-target engagement studies for this compound?

  • Methodology : Leverage structural analogs (e.g., TMPRSS2 inhibitors with free energy values of -7.1 to -7.2 kcal/mol) to design assays targeting related proteases or kinases . Use heuristic algorithms to prioritize targets based on binding pocket similarity. For synergistic effects, combine with co-drugs (e.g., SARS-CoV-2 protease inhibitors) and evaluate via isobologram analysis .

Q. How can reaction conditions be systematically optimized for scaled synthesis?

  • Methodology : Implement heuristic algorithms (e.g., Bayesian optimization) to screen solvent systems, catalysts, and temperatures. For example, a 57% yield improvement was achieved in acetamide synthesis by optimizing stoichiometry and reaction time . Use fractional factorial designs to minimize experimental runs while maximizing parameter space exploration .

Q. What approaches are effective for structure-activity relationship (SAR) studies of substituent effects?

  • Methodology : Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and compare bioactivity. For instance, dichlorophenyl analogs showed enhanced anticancer activity over methoxy derivatives in similar tetrahydronaphthalene scaffolds . Pair computational SAR (e.g., CoMFA, molecular docking) with high-throughput screening to map critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.